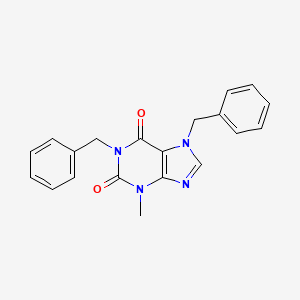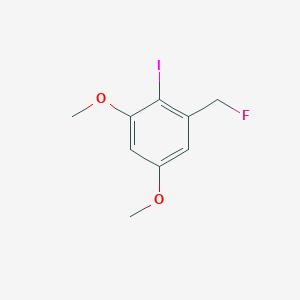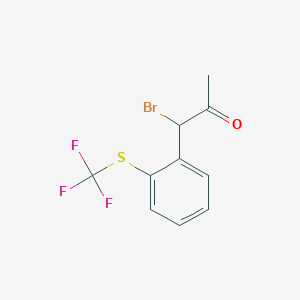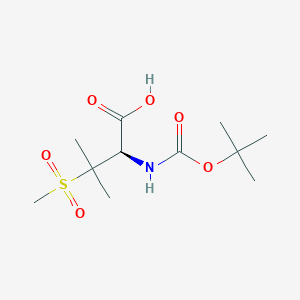
(R)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-(methylsulfonyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-3-(methylsulfonyl)-L-valine is a derivative of the amino acid valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a methylsulfonyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-(methylsulfonyl)-L-valine typically involves the protection of the amino group of L-valine with a Boc group, followed by the introduction of the methylsulfonyl group. The process can be summarized as follows:
Protection of the Amino Group: L-valine is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) to form Boc-L-valine.
Introduction of the Methylsulfonyl Group: Boc-L-valine is then treated with a methylsulfonylating agent, such as methanesulfonyl chloride (MsCl), in the presence of a base like triethylamine (TEA) to yield Boc-3-(methylsulfonyl)-L-valine.
Industrial Production Methods: Industrial production of Boc-3-(methylsulfonyl)-L-valine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-3-(methylsulfonyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Free amine (3-(methylsulfonyl)-L-valine).
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Boc-3-(methylsulfonyl)-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Boc-3-(methylsulfonyl)-L-valine involves its interaction with specific molecular targets, such as enzymes. The Boc group provides protection during synthetic transformations, while the methylsulfonyl group can participate in various chemical reactions, enabling the compound to modify biological molecules or inhibit enzyme activity.
Comparaison Avec Des Composés Similaires
Boc-L-valine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
3-(methylsulfonyl)-L-valine: Lacks the Boc protection, making it more susceptible to reactions involving the amino group.
Boc-3-(methylsulfonyl)-L-phenylalanine: Contains a phenyl group instead of the valine side chain, offering different reactivity and applications.
Uniqueness: Boc-3-(methylsulfonyl)-L-valine is unique due to the combination of the Boc-protected amino group and the reactive methylsulfonyl group, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H21NO6S |
|---|---|
Poids moléculaire |
295.35 g/mol |
Nom IUPAC |
(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C11H21NO6S/c1-10(2,3)18-9(15)12-7(8(13)14)11(4,5)19(6,16)17/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1 |
Clé InChI |
JTRDKNXNHKGMAP-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)S(=O)(=O)C |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


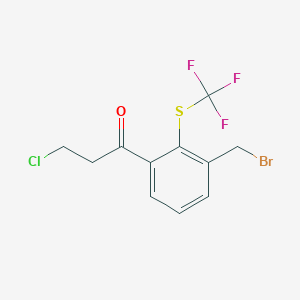
![racemic-(3S,3aS,7aR)-t-Butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14051061.png)
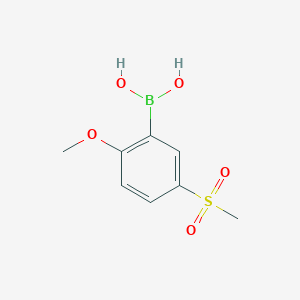

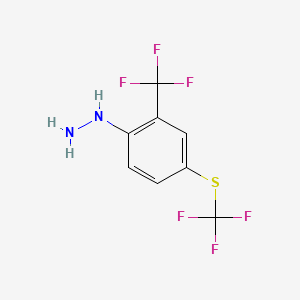

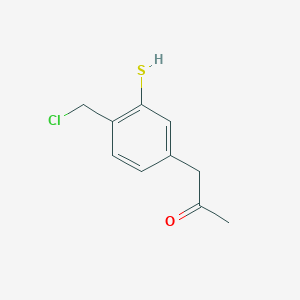
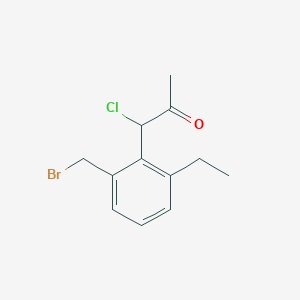
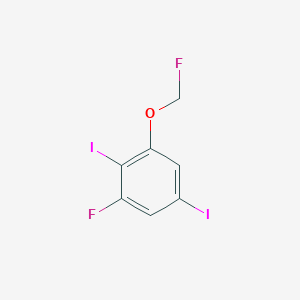
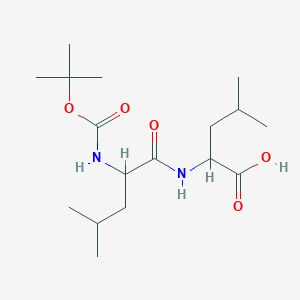
![Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-](/img/structure/B14051109.png)
